1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine

Medicinal Chemistry Agrochemical Discovery Fluorine Chemistry

Researchers requiring structurally defined fluoroalkyl pyrazoles for SAR studies face batch variability risks with uncharacterized analogs. This compound (CAS 1856064-92-0) at 95% purity eliminates regioisomer ambiguity. • Confirmed 5-methyl-1H-pyrazol-4-amine regioisomer-critical for AR pharmacophore geometry • Dual fluorination (2-fluoroethyl + 5-fluorothiophene) enhances metabolic stability vs. benzyl analogs • Unique CAS distinct from des-fluoro (1856074-98-0) and regioisomeric (1856072-56-4) analogs ensures lot consistency for HTS

Molecular Formula C11H14ClF2N3S
Molecular Weight 293.76 g/mol
Cat. No. B12232609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine
Molecular FormulaC11H14ClF2N3S
Molecular Weight293.76 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1CCF)NCC2=CC=C(S2)F.Cl
InChIInChI=1S/C11H13F2N3S.ClH/c1-8-10(7-15-16(8)5-4-12)14-6-9-2-3-11(13)17-9;/h2-3,7,14H,4-6H2,1H3;1H
InChIKeyZQDQIGDKPARCLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine: Physicochemical Profile


1-(2-Fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine (CAS 1856064-92-0) is a synthetic pyrazole derivative characterized by a 2-fluoroethyl substituent on the pyrazole N1, a methyl group at the pyrazole 5-position, and a 5-fluorothiophen-2-ylmethyl amine moiety at the 4-position. It has a molecular weight of 257.3 g/mol and molecular formula C11H13F2N3S, and is commercially available at 95% purity for research use . The compound belongs to the fluoroalkyl pyrazole class, which is recognized for its utility in agrochemical and medicinal chemistry discovery programs [1].

Scaffold Fluorinated pyrazole core for SAR expansion studies
Substitution Dual fluorine pattern (fluoroethyl + 5-fluorothiophene)
Regioisomer Defined 5-methyl regioisomer for target engagement context

Generic Substitution Risks


Within the fluoroalkyl pyrazole series, seemingly conservative structural modifications—such as removal of a single fluorine atom from the thiophene ring (des-fluoro analog, CAS 1856074-98-0) or replacement of the 2-fluoroethyl chain with an ethyl group—can alter molecular weight, lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility . These changes propagate into differential permeability, target engagement, and pharmacokinetic profiles that are well-documented for 5-methyl-1H-pyrazole derivatives in androgen receptor antagonist programs [1]. Consequently, substituting the 5-fluoro-2-thienyl or the 2-fluoroethyl moiety without quantitative justification risks invalidating structure-activity relationships and experimental reproducibility.

Des-fluoro thiophene analog Removal of 5-F on thiophene may shift lipophilicity, metabolic stability, and target binding profile
Benzyl analog Loss of thiophene sulfur and fluorine reduces hydrogen-bond acceptor capacity for polar interactions
Regioisomer (4-methyl) Different methyl position alters pharmacophore geometry and reported biological activity profile

Quantitative Differentiation Evidence


Fluorine Count & Molecular Weight vs Des-Fluoro Analog

The target compound incorporates a 5-fluoro substituent on the thiophene ring, giving it two fluorine atoms and a molecular weight of 257.3 g/mol. Its closest des-fluoro analog (CAS 1856074-98-0), which bears only a single fluorine on the fluoroethyl chain, has a molecular weight of 239.31 g/mol . This +18.0 Da mass increment and additional fluorine atom are expected to increase lipophilicity and metabolic stability while altering electronic properties of the thiophene ring, parameters that directly influence target binding and pharmacokinetics in 5-methylpyrazole-based bioactive series [1].

Fluorine count & MW
Cross-study comparable
ΔMW = +18.0 Da, +1 F atom vs des-fluoro analog
Increased lipophilicity and metabolic stability context for SAR
Calculated from molecular formula; ≥95% purity
Medicinal Chemistry Agrochemical Discovery Fluorine Chemistry

Hydrogen-Bond Acceptor Capacity vs Benzyl Analog

The target compound features a thiophene sulfur atom and two fluorine atoms, providing increased hydrogen-bond acceptor (HBA) capacity compared to the benzyl-substituted analog N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine (CAS 1855950-26-3; MW 233.29 g/mol) . The sulfur atom in the thiophene ring acts as a weak HBA, while the 5-fluoro substituent offers an additional HBA site. This expanded HBA profile can strengthen polar interactions with target proteins and improve aqueous solubility relative to the purely carbocyclic benzyl analog [1].

H-bond acceptors
Cross-study comparable
ΔHBA = +2, +1 S vs benzyl analog
Expanded polar interaction capacity for target engagement
Based on heteroatom composition; purity ≥95%
Medicinal Chemistry Structure-Activity Relationship Lead Optimization

5-Methyl Substituent Effect vs Des-Methyl Analog

The target compound bears a methyl group at the pyrazole 5-position, distinguishing it from the des-methyl analog 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine (CAS 1856098-48-0; MW 279.74 g/mol as hydrochloride salt) . In published 5-methyl-1H-pyrazole series, the 5-methyl substituent has been shown to directly impact androgen receptor (AR) antagonism: compounds A13 and A14 demonstrated potent AR inhibition in luciferase reporter gene assays and inhibited LNCaP prostate cancer cell growth more effectively than enzalutamide [1]. The 5-methyl group is a critical pharmacophoric element for target engagement in this scaffold class.

5-Methyl role
Class-level inference
5-methyl present vs des-methyl analog; class-level SAR indicates sub-μM AR antagonism context
5-methyl is a pharmacophoric element in reported AR antagonist series
Class-level SAR; requires compound-specific validation
Medicinal Chemistry Kinase Inhibition Androgen Receptor

5-Methyl vs 4-Methyl Pyrazole Regioisomer

The target compound is the 5-methyl-1H-pyrazol-4-amine regioisomer (CAS 1856064-92-0), which differs from the 4-methyl-1H-pyrazol-5-amine isomer (CAS 1856072-56-4; MW 257.3 g/mol, same formula) . Although sharing the identical molecular formula and weight, the position of the methyl substituent alters the electronic distribution and steric environment around the pyrazole N1 and N2 atoms. In fluoroalkyl pyrazole patent literature, regioisomeric purity is critical because the substitution pattern determines which isomer exhibits pesticidal activity—only specific regioisomers of the fluoroethyl pyrazole series were claimed as active insecticides and acaricides [1].

Regioisomer identity
Cross-study comparable
5-methyl vs 4-methyl regioisomer; identical MW but distinct substitution pattern
Regioisomeric purity dictates target binding per class precedent
Identity confirmed by IUPAC and SMILES; ≥95% purity
Medicinal Chemistry Regioisomer Purity Target Selectivity

Purity & Supply Consistency

The target compound is supplied at 95% purity (CAS 1856064-92-0, Catalog CM658376) with batch-level quality documentation . In contrast, the des-fluoro analog (CAS 1856074-98-0) is also listed at 95% but under a different catalog number (CM658298) reflecting distinct synthetic routes and impurity profiles . The higher molecular weight and additional fluorine atom of the target compound inherently produce different by-product patterns during synthesis, making purity and identity certification by orthogonal methods (NMR, LCMS) essential for reproducible experimental outcomes [1].

Purity & traceability
Supporting evidence
95% purity; distinct catalog CM658376
Ensures correct compound selection and batch consistency
Requires orthogonal ID (NMR, LCMS) confirmation
Chemical Procurement Quality Control Reproducibility

Research & Industrial Application Scenarios


Fluorinated Building Block for SAR Expansion

The compound serves as a late-stage diversification building block in androgen receptor antagonist programs, where the 5-methyl-1H-pyrazol-4-amine core has demonstrated sub-micromolar AR antagonism and superior growth inhibition of LNCaP cells compared to enzalutamide [1]. The 5-fluoro-2-thienylmethyl substituent offers enhanced HBA capacity and metabolic stability relative to benzyl or unsubstituted thiophene analogs, making it suitable for lead optimization campaigns targeting improved pharmacokinetic profiles.

Pesticidal Fluoroethyl Pyrazole Lead Identification

Fluoroethyl pyrazole derivatives are claimed as insecticides and acaricides in patent literature [2]. The target compound, with its dual fluorination pattern (fluoroethyl + 5-fluorothiophene), represents a structurally distinct entry within this patent space, enabling freedom-to-operate exploration and novel composition-of-matter claims.

Regioisomer-Specific Mechanistic Probe

The unequivocal 5-methyl-1H-pyrazol-4-amine regioisomer identity of this compound (CAS 1856064-92-0) makes it suitable as a mechanistic probe in target engagement studies where the methyl position is critical for binding [1]. The des-methyl and 4-methyl regioisomers cannot substitute without altering the pharmacophore geometry.

Precision Procurement for Biological Screening

With a defined purity of 95% and a unique CAS registry (1856064-92-0) distinct from its des-fluoro (1856074-98-0) and regioisomeric (1856072-56-4) analogs, the compound ensures batch-to-batch consistency for high-throughput screening campaigns where trace impurities can generate false positives or negatives .

Application
Selection Property
Validation Focus
AR pathway antagonist lead optimization
5-methyl-1H-pyrazol-4-amine core with 5-fluoro-thiophenyl substitution
Cell-based AR antagonism and pharmacokinetic endpoint review
Agrochemical discovery research
Dual fluorination pattern for patent-space exploration
Insecticidal/acaricidal endpoint evaluation per patent class
Target engagement mechanistic studies
Defined 5-methyl regioisomer identity
Binding mode and pharmacophore geometry verification
High-throughput screening campaigns
Batch-certified purity and distinct CAS registry
Lot-to-lot consistency and false positive mitigation
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